molecular formula C18H19FN4O B2382271 N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 2094252-73-8

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2382271
CAS No.: 2094252-73-8
M. Wt: 326.375
InChI Key: HWVIFWIXZJUPFG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a cyclopentyl ring, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate.

    Cyclopentyl group addition: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    Cyanomethyl group addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopentyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the fluorine atom.

    N-(cyanomethyl)-N-cyclopentyl-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is unique due to the specific combination of functional groups and their positions within the molecule

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13-17(12-23(21-13)16-8-4-5-14(19)11-16)18(24)22(10-9-20)15-6-2-3-7-15/h4-5,8,11-12,15H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIFWIXZJUPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N(CC#N)C2CCCC2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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